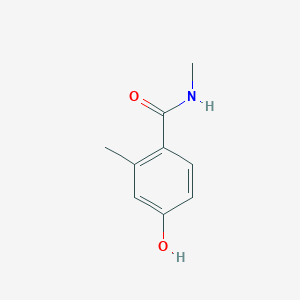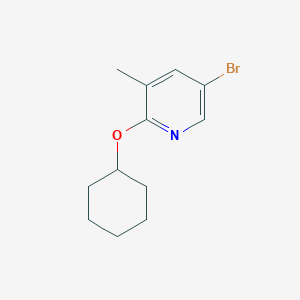
2,5-Dichloro-3-methylthioanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-methylthioanisole is an organic compound with the molecular formula C8H8Cl2S and a molecular weight of 207.12 g/mol . This compound is characterized by the presence of two chlorine atoms and a methylthio group attached to an anisole ring. It is commonly used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-Dichloro-3-methylthioanisole typically involves the methylation of thiophenol followed by chlorination. One common method includes the reaction of 2,5-dichloroanisole with methylthiolate under controlled conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
2,5-Dichloro-3-methylthioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of various derivatives.
Scientific Research Applications
2,5-Dichloro-3-methylthioanisole is extensively used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-methylthioanisole involves its interaction with specific molecular targets. The compound’s effects are primarily mediated through its ability to undergo oxidation and substitution reactions, which can alter its chemical structure and reactivity. These changes can affect various biological pathways and molecular targets, including enzymes and receptors involved in odor perception and other physiological processes .
Comparison with Similar Compounds
2,5-Dichloro-3-methylthioanisole can be compared with other similar compounds such as:
3,5-Dichlorothioanisole: This compound is similar in structure but differs in the position of the chlorine atoms, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-1-methyl-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCYYYUPWPZKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)SC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)










